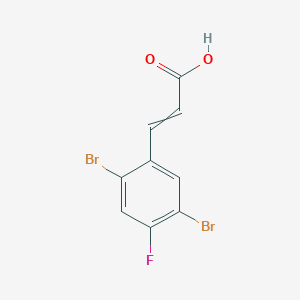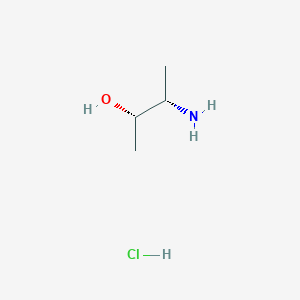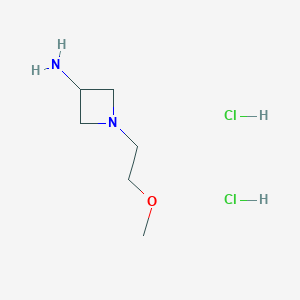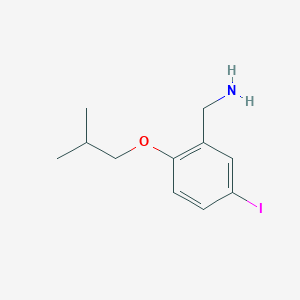
3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide
Overview
Description
“3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide” is a chemical compound with the CAS Number: 1862836-07-4 . It has a molecular weight of 246.08 . This compound is used in scientific research and its unique molecular structure allows for diverse applications in various fields, such as drug discovery, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The InChI code for “3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide” is1S/C9H9BrFNO/c10-8-3-1-2-7 (6-8)9 (13)12-5-4-11/h1-3,6H,4-5H2, (H,12,13) . This indicates the presence of bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) atoms in the molecule, along with carbon © and hydrogen (H) atoms. Physical And Chemical Properties Analysis
The compound “3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide” is a solid at room temperature . The storage temperature for this compound is between 2 to 8 degrees Celsius .Scientific Research Applications
Drug Discovery
3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide: is a compound that can be utilized in the field of drug discovery. Its molecular structure allows it to be a candidate for the synthesis of potential pharmacological agents. Indole derivatives, which share a similar structural motif, are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This suggests that our compound could be modified to enhance these properties or discover new therapeutic agents.
Organic Synthesis
In organic synthesis, 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide serves as a versatile building block. Its bromo and fluoroethyl groups are good leaving groups or can be used in cross-coupling reactions to create complex molecules. This compound could be used to synthesize new materials or chemicals with potential applications in various industries .
Medicinal Chemistry
The unique molecular structure of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide makes it valuable in medicinal chemistry. It can be used to create analogs and derivatives that may interact with biological targets, leading to the development of new drugs. Its structure-activity relationship (SAR) can be studied to optimize interactions with specific receptors or enzymes.
Safety And Hazards
properties
IUPAC Name |
3-bromo-N-(2-fluoroethyl)-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-7-4-8(6-9(11)5-7)10(14)13-3-2-12/h4-6H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXUNDBJEAZEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1413690.png)





![[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B1413701.png)
![1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413702.png)
![2-Methyl-7-nitroimidazo[1,2-a]pyridine](/img/structure/B1413704.png)
![ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413705.png)
